N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
Description
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a synthetic carboxamide derivative featuring a butanamide linker connecting a 3,5-dichlorophenyl group and a 3,4,5-trimethylpyrazole moiety.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9(21-12(4)10(2)11(3)20-21)5-16(22)19-15-7-13(17)6-14(18)8-15/h6-9H,5H2,1-4H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBCMZPPDSZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with a nucleophile.
Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has the following chemical characteristics:
- Molecular Formula : C13H15Cl2N3O
- Molecular Weight : 296.18 g/mol
- CAS Number : 957507-12-9
The compound features a pyrazole moiety which is known for its biological activity, particularly in the inhibition of various enzymes.
Anti-inflammatory Activity
Research indicates that compounds with pyrazole derivatives exhibit anti-inflammatory properties. In particular, this compound has shown promise in reducing inflammatory markers in vitro and in vivo. Studies have demonstrated its potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
Anticancer Potential
The compound has been evaluated for its anticancer activities. In studies focusing on various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Neurological Applications
Given the structural similarity to other neuroactive compounds, this compound has been investigated for potential neuroprotective effects. It may act as a modulator of neuroinflammatory responses and has been suggested as a candidate for treating neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide and related compounds:
Key Findings
- Dichlorophenyl Position : The 3,5-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl in sulfonamide analogs . This positional difference may influence electronic effects and receptor interactions, as meta-substitution often enhances steric accessibility compared to ortho/para positions.
- Pyrazole Substituents : The 3,4,5-trimethylpyrazole in the target compound provides greater steric bulk and hydrophobicity compared to 3,5-dimethylpyrazole derivatives (e.g., C₁₅H₂₀N₄O in ) . This could enhance metabolic stability or target binding in agrochemical applications.
- Linker and Functional Groups: The butanamide linker in the target compound differs from sulfonamide () or propionamide () backbones.
Biological Activity
N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by:
- A 3,5-dichlorophenyl group that enhances lipophilicity and potential receptor interactions.
- A 3-(3,4,5-trimethyl-1H-pyrazol-1-yl) moiety which may contribute to its biological efficacy.
The molecular formula is with a molecular weight of approximately 335.24 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, studies focusing on related pyrazole derivatives have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The presence of electron-withdrawing groups in the structure is critical for enhancing antibacterial activity .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Analogues of pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of key signaling pathways associated with cancer cell survival .
Case Studies
- Antibacterial Efficacy : A study examining the effects of similar compounds on MRSA demonstrated that modifications in the aryl rings significantly influenced antibacterial potency. The presence of halogen substituents was found to enhance activity against resistant strains .
- Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that certain pyrazole derivatives induced cytotoxic effects at micromolar concentrations. The study highlighted the role of the pyrazole ring in mediating these effects through reactive oxygen species (ROS) generation and mitochondrial disruption .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
